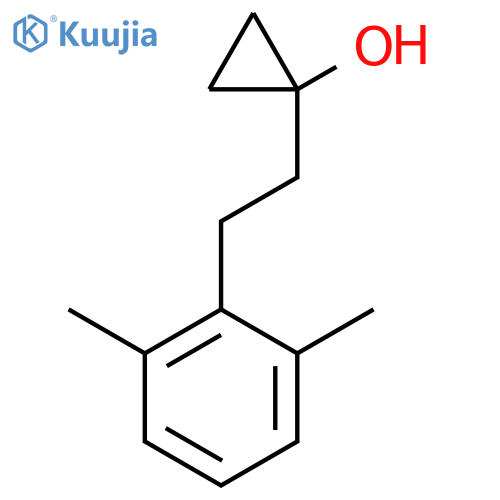

Cas no 2228830-28-0 (1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol)

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol

- 1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol

- 2228830-28-0

- EN300-1728093

-

- インチ: 1S/C13H18O/c1-10-4-3-5-11(2)12(10)6-7-13(14)8-9-13/h3-5,14H,6-9H2,1-2H3

- InChIKey: GFYJDCXMKPNERC-UHFFFAOYSA-N

- ほほえんだ: OC1(CCC2C(C)=CC=CC=2C)CC1

計算された属性

- せいみつぶんしりょう: 190.135765193g/mol

- どういたいしつりょう: 190.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728093-0.1g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 0.1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-1.0g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1728093-0.5g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 0.5g |

$1027.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-1g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 1g |

$1070.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-5g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 5g |

$3105.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-0.05g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 0.05g |

$900.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-2.5g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 2.5g |

$2100.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-5.0g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1728093-0.25g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 0.25g |

$985.0 | 2023-09-20 | ||

| Enamine | EN300-1728093-10.0g |

1-[2-(2,6-dimethylphenyl)ethyl]cyclopropan-1-ol |

2228830-28-0 | 10g |

$4606.0 | 2023-06-04 |

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol 関連文献

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-olに関する追加情報

1-2-(2,6-Dimethylphenyl)Ethylcyclopropan-1-Ol: A Comprehensive Overview

The compound with CAS No. 2228830-28-0, commonly referred to as 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an alcohol functional group. The cyclopropane ring, a three-membered carbon ring, introduces strain into the molecule, making it highly reactive and interesting for various applications. The substituted phenyl group (specifically the 2,6-dimethylphenyl group) adds stability and directs certain chemical reactivities due to its electron-donating methyl groups.

Recent studies have highlighted the potential of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol in drug discovery. Researchers have explored its ability to act as a scaffold for bioactive molecules. The compound's structure allows for easy modification at the cyclopropane and phenyl positions, enabling the creation of diverse derivatives with varying biological activities. For instance, modifications at the cyclopropane ring have shown promise in developing new anti-inflammatory agents, while alterations at the phenyl group have been investigated for their potential in anticancer therapies.

From a synthetic standpoint, the preparation of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol involves a multi-step process that typically begins with the synthesis of the 2,6-dimethylphenyl group. This is followed by coupling reactions to attach the cyclopropane ring and finally introducing the hydroxyl group. The synthesis often requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have made this synthesis more efficient, reducing production costs and improving scalability.

The physical properties of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol are also worth noting. It is a crystalline solid with a melting point of approximately 78°C and a boiling point around 345°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under normal storage conditions is excellent, though it should be protected from prolonged exposure to light to prevent potential degradation.

In terms of chemical reactivity, 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol exhibits interesting behavior due to the strain in its cyclopropane ring. This strain makes the molecule prone to ring-opening reactions under certain conditions, such as acid catalysis or exposure to nucleophiles. These reactions can lead to the formation of valuable intermediates for further organic synthesis. Additionally, the hydroxyl group provides opportunities for functionalization through esterification or etherification reactions.

Recent research has also explored the use of 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol in materials science. Its unique structure has been leveraged to develop novel polymers with improved mechanical properties. By incorporating this compound into polymer backbones, scientists have achieved materials with enhanced flexibility and durability compared to traditional polymers.

In conclusion, 1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol (CAS No. 2228830-28-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure offers opportunities for innovative applications in drug discovery, organic synthesis, and materials science. As research continues to uncover new properties and uses for this compound, its importance in both academic and industrial settings is likely to grow further.

2228830-28-0 (1-2-(2,6-dimethylphenyl)ethylcyclopropan-1-ol) 関連製品

- 1543455-71-5(methyl 1-cyclopentylpiperidine-2-carboxylate)

- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)

- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)

- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)

- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)

- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)

- 2172003-86-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)

- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)

- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)

- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)